4-(butanoylamino)-N-(3-methylphenyl)benzamide
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Overview
Description
4-(Butanoylamino)-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butanoylamino group attached to the benzamide structure, with a 3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(butanoylamino)-N-(3-methylphenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with aniline to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Butanoylamino)-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(Butanoylamino)-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
- 4-(Butanoylamino)-N-(2-methylphenyl)benzamide
- 4-(Butanoylamino)-N-(4-methylphenyl)benzamide
- 4-(Butanoylamino)-N-(3-chlorophenyl)benzamide
Comparison: Compared to its analogs, 4-(butanoylamino)-N-(3-methylphenyl)benzamide may exhibit unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the 3-methyl group can lead to steric hindrance or electronic effects that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-5-17(21)19-15-10-8-14(9-11-15)18(22)20-16-7-4-6-13(2)12-16/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
QVSWKLLAIXUGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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